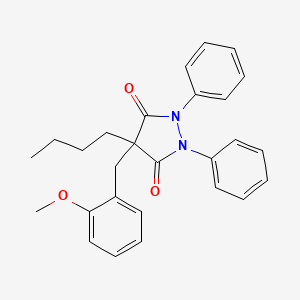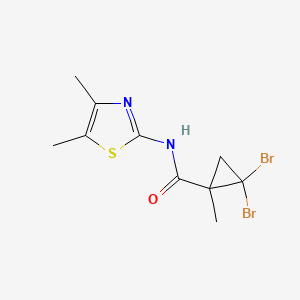![molecular formula C18H17N3O5 B4627267 3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4627267.png)
3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, compounds derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate were synthesized through reactions with various reagents, showcasing the versatility in synthesizing complex heterocycles (Youssef et al., 2013).
Molecular Structure Analysis
The molecular structure of similar pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction, which provide detailed insights into the arrangement of atoms and the overall geometry of the molecule. For example, certain pyrazolopyrimidine analogs have been characterized to confirm their chemical structure and regioselectivity (Kaping et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine compounds can undergo various chemical reactions, leading to the formation of diverse heterocyclic systems. These reactions include intramolecular cyclizations, reactions with hydrazine hydrate, and treatment with different reagents to introduce various functional groups or to achieve ring closure, demonstrating the reactivity and functional versatility of these compounds (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography has been used to determine the crystal structures of these compounds, providing insight into their stability, molecular packing, and intermolecular interactions, which are crucial for understanding their physical behavior (Nagarajaiah & Begum, 2015).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as acidity, basicity, reactivity towards various reagents, and stability, are central to their applications in chemical synthesis and potential biological activities. Studies on their reactivity, such as cyclization modes and selective synthesis, shed light on their chemical behavior and potential as intermediates in organic synthesis (Sweidan et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Pyrazolo[1,5-a]pyrimidines, including variants like 3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate, have been synthesized and investigated for their biological activities. For instance, Hassan et al. (2015) reported the synthesis of similar compounds and their in vitro cytotoxic activity against various human cancer cell lines, demonstrating significant potential in cancer research (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial and Antioxidant Properties
- Some studies have explored the antimicrobial and antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives. Şener et al. (2017) synthesized novel diazo dyes derived from pyrazolo[1,5-a]pyrimidine and found them effective against various bacterial strains and fungi, in addition to exhibiting excellent antioxidant activities (Şener, Erişkin, Yavuz, & Şener, 2017).
Anti-Inflammatory and Anti-Cancer Activities
- The anti-inflammatory and anti-cancer activities of pyrazolo[1,5-a]pyrimidine analogs have been a subject of interest. Kaping et al. (2016) described the synthesis of these compounds and their promising anti-inflammatory and anti-cancer activities, which could have implications in medical research and drug development (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Antitumor Activities and Pharmacophore Modeling
- Research into antitumor activities and pharmacophore modeling of pyrazolo[1,5-a]pyrimidine derivatives has been conducted. Ismail et al. (2016) synthesized new series of these compounds and evaluated their antiproliferative activity against the human breast adenocarcinoma MCF-7 cell line, contributing valuable insights into cancer therapy research (Ismail, Soliman, Farrag, & Sabour, 2016).
Fluorescence and Photophysical Properties
- The potential of pyrazolo[1,5-a]pyrimidines in the development of fluorescent probes is another area of interest. Castillo et al. (2018) explored the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores, suggesting applications in biochemical and environmental sensing (Castillo, Tigreros, & Portilla, 2018).
Propriétés
IUPAC Name |
3-O-ethyl 7-O-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-4-26-17(22)13-10-19-21-15(18(23)25-3)9-14(20-16(13)21)11-5-7-12(24-2)8-6-11/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAZCVBUAFHWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-A]pyrimidine-3,7-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)



![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)
![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)
![(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4627220.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)

![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4627274.png)